

IUPAC name for Boc-Tyr(2,6-Me2, Bzl)-OH

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Compound of Interest

Compound Name:	(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine
Cat. No.:	B1388152

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An In-Depth Technical Guide to N- α -Boc-O-benzyl-2',6'-dimethyl-L-tyrosine

Abstract

This guide provides a comprehensive technical overview of N- α -(tert-butoxycarbonyl)-O-benzyl-2',6'-dimethyl-L-tyrosine, a sterically hindered, non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development. We will elucidate its precise chemical identity, explore the strategic rationale behind its unique structural modifications, and provide detailed protocols for its synthesis and incorporation into peptide chains. The discussion emphasizes the functional consequences of the 2',6'-dimethyl substitution, particularly its role in conferring conformational rigidity and enhancing the biological activity and stability of resulting peptidomimetics. This document is intended for researchers and scientists engaged in medicinal chemistry, peptide science, and the development of novel therapeutics, particularly in areas such as opioid receptor modulation.

Chemical Identity and Physicochemical Properties

The subject of this guide is a highly modified tyrosine derivative designed for specific applications in peptide chemistry. Its nomenclature and key properties are summarized below.

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(benzyloxy)-3,5-dimethylphenyl]propanoic acid

Common Synonyms:

- Boc-Tyr(2,6-Me₂, Bzl)-OH
- Boc-L-Tyr(2',6'-Me₂-Bzl)-OH
- Boc-2',6'-dimethyl-L-tyrosine(Bzl)-OH
- N- α -(tert-butoxycarbonyl)-O-benzyl-2',6'-dimethyl-L-tyrosine

The structural formula of this compound is presented below.

Caption: Figure 1: Chemical Structure of Boc-Tyr(2,6-Me₂, Bzl)-OH.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C ₂₃ H ₂₉ NO ₅
Molecular Weight	400.48 g/mol
Appearance	Typically a white to off-white solid
Solubility	Soluble in organic solvents like DMF, DCM, and methanol

Strategic Rationale for Structural Modifications

The unique structure of Boc-Tyr(2,6-Me₂, Bzl)-OH is the result of deliberate chemical modifications, each serving a distinct purpose in peptide synthesis and the function of the final peptide.

- N- α -Boc Group (tert-butoxycarbonyl): The Boc group is a standard acid-labile protecting group for the α -amino function.[1][2] Its role is to prevent the amine from participating in unwanted side reactions during peptide bond formation (coupling). It remains stable during the coupling step but can be selectively and cleanly removed using moderate acids like trifluoroacetic acid (TFA), regenerating the N-terminal amine for the next coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][3]

- O-Benzyl Group (Bzl): The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and moderately acidic, necessitating protection to prevent side reactions such as O-acylation during peptide synthesis. The benzyl ether is a robust protecting group that is stable to the repetitive acid treatments used for Boc deprotection.^{[1][4]} It is typically removed under more stringent conditions, such as strong acid (e.g., HF) or, more commonly, catalytic hydrogenation, at the final stage of peptide cleavage from the resin.^[1]
- 2',6'-Dimethyl Substitution: This is the most functionally significant modification. The introduction of two methyl groups flanking the benzyl-protected hydroxyl group on the aromatic ring imposes severe steric hindrance. This modification serves several critical functions:
 - Conformational Restriction: The bulky methyl groups lock the rotational freedom (the χ_2 dihedral angle) of the tyrosine side chain. This pre-organization can enforce a specific bioactive conformation, leading to a significant increase in binding affinity and selectivity for a target receptor.
 - Enhanced Enzymatic Stability: Proteolytic enzymes often recognize and cleave peptides at specific amino acid residues. The steric bulk of the dimethyl groups can shield the adjacent peptide bonds from enzymatic attack, thereby increasing the *in vivo* half-life of the peptide drug.
 - Modulation of Receptor Affinity: The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) has been extensively used in the development of synthetic opioid ligands.^[5] Replacing the N-terminal tyrosine with Dmt often leads to superior potency and increased affinity for the mu-opioid receptor (MOR).^[5]

Synthesis and Purification

The synthesis of this sterically hindered amino acid is non-trivial and cannot be achieved by simple modification of native tyrosine. A multi-step approach is required, often involving advanced organometallic cross-coupling reactions. A notable and efficient method utilizes a microwave-assisted Negishi coupling.^[5]

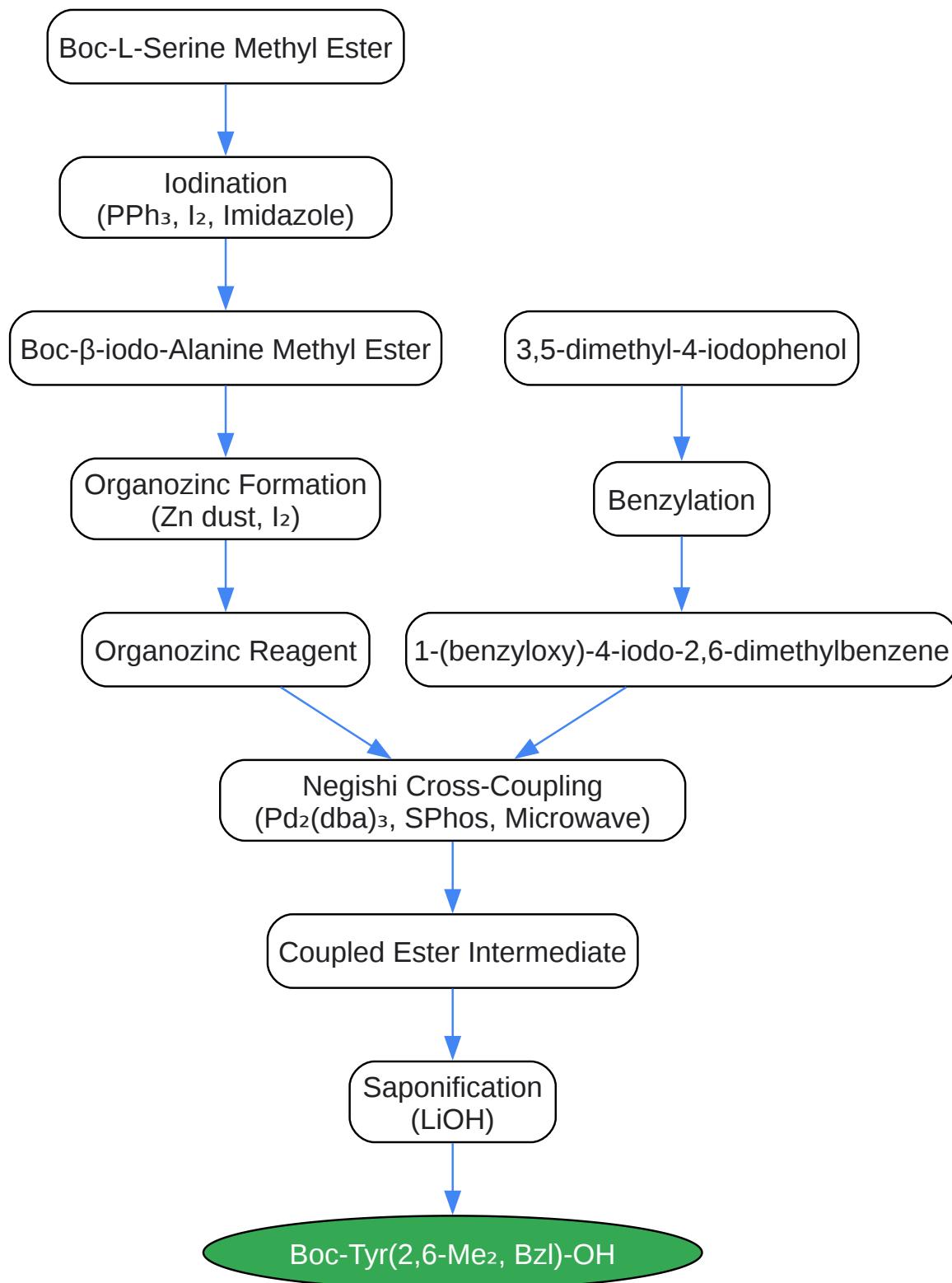


Figure 2: Synthetic Workflow via Negishi Coupling

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Caption: Figure 2: Synthetic Workflow via Negishi Coupling.

Experimental Protocol: Synthesis via Negishi Coupling[6]

This protocol is adapted from methodologies reported for the synthesis of Boc-2',6'-dimethyl-L-tyrosine.[5]

Part A: Preparation of the Coupling Partners

- Synthesis of Boc- β -iodo-Alanine Methyl Ester:
 - To a solution of Boc-L-serine methyl ester, triphenylphosphine (PPh_3), and imidazole in dichloromethane (DCM), add iodine (I_2) portion-wise at 0 °C.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Work up the reaction mixture and purify by column chromatography to yield the iodinated intermediate.
- Synthesis of 1-(benzyloxy)-4-iodo-2,6-dimethylbenzene:
 - Protect the hydroxyl group of commercially available 3,5-dimethyl-4-iodophenol using benzyl bromide in the presence of a suitable base (e.g., K_2CO_3) in a polar aprotic solvent like acetone or DMF.
 - Purify the resulting benzyl ether by crystallization or chromatography.

Part B: The Cross-Coupling Reaction

- Formation of the Organozinc Reagent:
 - Activate zinc dust with a catalytic amount of iodine in DMF.
 - Add the Boc- β -iodo-Alanine methyl ester to the activated zinc suspension and stir to form the organozinc reagent.
- Microwave-Assisted Negishi Coupling:

- In a microwave reaction vessel, combine the freshly prepared organozinc reagent, the protected iodophenol (1-(benzyloxy)-4-iodo-2,6-dimethylbenzene), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), and a suitable ligand (e.g., SPhos).
- Seal the vessel and irradiate in a microwave reactor at elevated temperature (e.g., 110 °C) for 1-2 hours.^[5]
- Monitor the reaction for the formation of the coupled product.
- Saponification and Final Product Isolation:
 - After cooling, purify the crude reaction mixture to isolate the coupled ester intermediate.
 - Dissolve the purified ester in a mixture of THF and water.
 - Add lithium hydroxide (LiOH) and stir at room temperature to hydrolyze the methyl ester to the carboxylic acid.
 - Acidify the reaction mixture with a weak acid (e.g., citric acid or KHSO_4) to precipitate the final product, Boc-Tyr(2,6-Me₂, Bzl)-OH.
 - Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve high purity required for peptide synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr(2,6-Me₂, Bzl)-OH is primarily used as a building block in Boc-chemistry SPPS. Its incorporation requires careful consideration of the steric hindrance it presents.

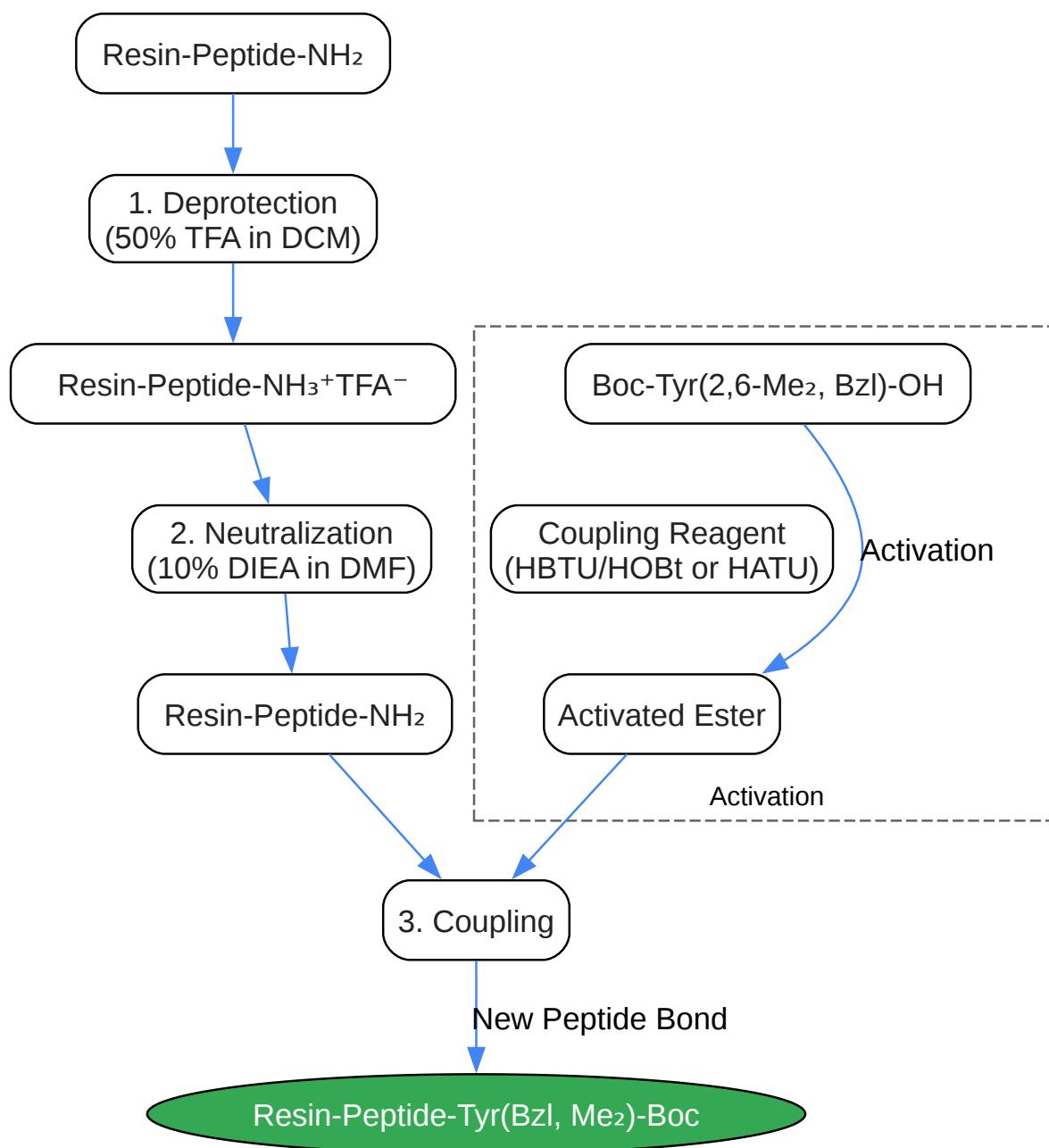


Figure 3: SPPS Cycle for Incorporating the Modified Tyr

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